molecular formula C17H26N4O5 B12236943 2-(Morpholine-4-carbonyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine

2-(Morpholine-4-carbonyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine

Cat. No.: B12236943
M. Wt: 366.4 g/mol
InChI Key: NGXHFDRCNMZXRV-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine is a complex organic compound that features a morpholine ring, an oxadiazole ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine likely involves multiple steps, including the formation of the morpholine ring, the oxadiazole ring, and the oxane ring. Typical synthetic routes may include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable carbonyl compound under acidic or basic conditions.

    Formation of the Oxadiazole Ring: This can be synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Formation of the Oxane Ring: This can be synthesized through the cyclization of a suitable diol with a carbonyl compound under acidic conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholine-4-carbonyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(Morpholine-4-carbonyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use as an intermediate in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-carbonyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine will depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other morpholine derivatives, oxadiazole derivatives, and oxane derivatives. Examples include:

    Morpholine Derivatives: 4-Morpholinecarboxylic acid, N-(4-morpholinyl)acetamide.

    Oxadiazole Derivatives: 1,2,4-Oxadiazole-3-carboxylic acid, 5-(4-methoxyphenyl)-1,2,4-oxadiazole.

    Oxane Derivatives: 1,4-Dioxane, tetrahydropyran.

Properties

Molecular Formula

C17H26N4O5

Molecular Weight

366.4 g/mol

IUPAC Name

morpholin-4-yl-[4-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl]morpholin-2-yl]methanone

InChI

InChI=1S/C17H26N4O5/c22-17(21-4-8-24-9-5-21)14-11-20(3-10-25-14)12-15-18-16(26-19-15)13-1-6-23-7-2-13/h13-14H,1-12H2

InChI Key

NGXHFDRCNMZXRV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=NO2)CN3CCOC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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